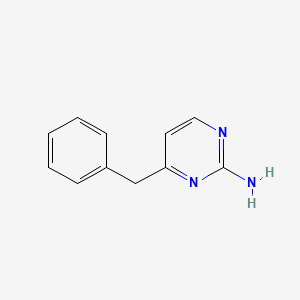![molecular formula C10H8F3NO2 B13894804 8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13894804.png)
8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one is a heterocyclic compound that features a pyrano-pyridine core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the trifluoromethyl group or other substituents on the pyrano-pyridine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)pyridine
- 8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol
- 5-(trifluoromethyl)pyridin-2-amine
Uniqueness
8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one is unique due to its specific combination of a pyrano-pyridine core with a trifluoromethyl group. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
Molecular Formula |
C10H8F3NO2 |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C10H8F3NO2/c1-5-9-6(7(15)4-16-5)2-3-8(14-9)10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
XVBFFBRYBZHQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13894725.png)

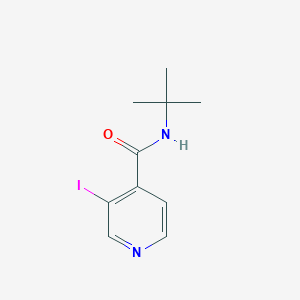

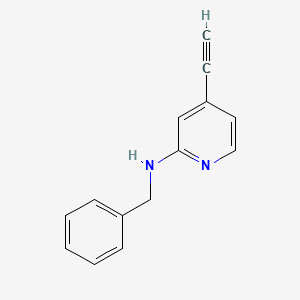
![2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13894764.png)

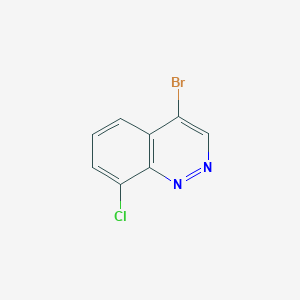
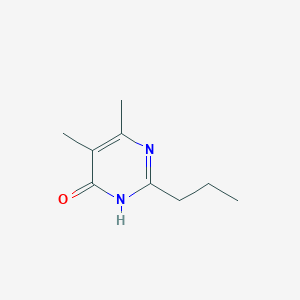


![ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride](/img/structure/B13894789.png)
![Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13894795.png)
